molecular formula C18H19N5O4S B2513070 2-(4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034406-86-3

2-(4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2513070
CAS No.: 2034406-86-3
M. Wt: 401.44
InChI Key: UEJWDSSVINRVHS-UHFFFAOYSA-N
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Description

The compound you mentioned contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific structure of your compound would depend on the positions of the other functional groups.


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds and many are soluble in polar solvents .

Scientific Research Applications

Radiosynthesis and Biological Probes

Compounds with structures similar to the query compound are utilized in radiosynthesis for studying their metabolism and mode of action. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized with high specific activity for such studies, highlighting the utility of these compounds in understanding the biological interactions and fate of chemical substances within living organisms (Latli & Casida, 1995).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, compounds related in function to the query compound, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship (SAR) studies, demonstrated potential as therapeutic agents for cancer treatment, with specific analogs showing promising results in inhibiting tumor growth in both in vitro and in vivo models (Shukla et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

Novel acetamide derivatives have been synthesized and evaluated for their potential antimicrobial and anti-inflammatory activities. These studies aim to develop new chemical entities that could serve as effective therapeutic agents. For instance, a series of 2-(substituted phenoxy) acetamide derivatives demonstrated promising anticancer, anti-inflammatory, and analgesic activities, identifying compounds with significant therapeutic potential (Rani et al., 2014).

Synthesis and Characterization for Antimicrobial Properties

Another application involves the synthesis and structural elucidation of compounds with the acetamide moiety for antimicrobial screening. For example, novel Schiff bases and thiazolidinone derivatives have been synthesized and characterized, showing effective antimicrobial activities against various pathogens. These activities highlight the importance of acetamide derivatives in developing new antimicrobials (Fuloria et al., 2014).

Mechanism of Action

The mechanism of action of a triazole compound would depend on its specific structure and the target it interacts with. For example, some triazole-containing drugs work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with a specific triazole compound would depend on its exact structure. Some triazole compounds are used as drugs and are safe for human consumption under the guidance of a healthcare professional, while others may be toxic or hazardous .

Future Directions

Triazole compounds are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and developing new triazole-based drugs .

Properties

IUPAC Name

2-[4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c19-18(24)13-27-15-6-8-16(9-7-15)28(25,26)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWDSSVINRVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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